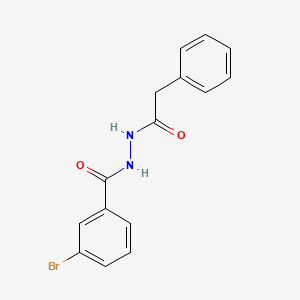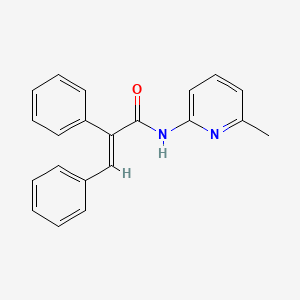
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPD is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is not fully understood. However, it is thought to act by modulating the activity of certain ion channels in the brain, which can affect neuronal activity. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to have a range of biochemical and physiological effects. In the brain, N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to modulate the activity of certain ion channels, which can affect neuronal activity. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis. Additionally, N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide in laboratory experiments is its relatively straightforward synthesis method. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is also stable and can be stored for extended periods of time. However, one of the limitations of using N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide. One area of research is in the development of new drugs based on N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide for the treatment of neurological disorders and cancer. Another area of research is in the development of new synthetic methods for the production of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide involves the reaction of 6-methyl-2-pyridinamine with 2,3-diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide. The synthesis of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is relatively straightforward and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the field of neuroscience, where N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to modulate the activity of certain ion channels in the brain. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-(6-methylpyridin-2-yl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-16-9-8-14-20(22-16)23-21(24)19(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-15H,1H3,(H,22,23,24)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWPOURACYVDGY-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-methylpyridin-2-yl)-2,3-diphenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)
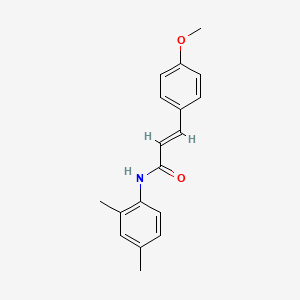

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)

![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
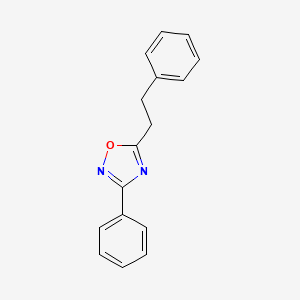

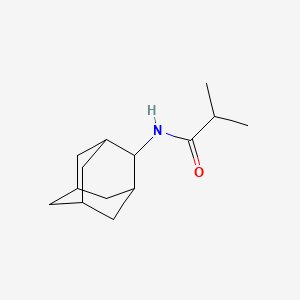
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

